![molecular formula C8H8N2OS B3058595 2-(Phenylamino)-2-thioxoacetamide CAS No. 90345-46-3](/img/structure/B3058595.png)
2-(Phenylamino)-2-thioxoacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-(Phenylamino)-2-thioxoacetamide involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimycobacterial Properties : 2-Arylamino-2-thioxoacetamides, including 2-(Phenylamino)-2-thioxoacetamide, have been tested for their effectiveness against Mycobacterium tuberculosis and M. kansasii. These compounds show notable antimycobacterial properties (Waisser et al., 1993).
- Anticancer and Antimicrobial Potential : Derivatives of 2-(Phenylamino)-2-thioxoacetamide have been synthesized and shown to possess significant anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. Additionally, they exhibit promising antimicrobial properties (Duran & Demirayak, 2012).
- Antibacterial and Antifungal Properties : Compounds derived from 2-(Phenylamino)-2-thioxoacetamide have shown specificity towards Gram-positive bacteria and moderate antifungal activities, indicating their potential as antimicrobial agents (M. V. et al., 2015).
Anticancer Activities
- Targeting Cancer Cell Lines : Novel thiourea, carbamimidothioic acid, and acetamide derivatives of 2-(Phenylamino)-2-thioxoacetamide demonstrated almost equivalent activity to the standard drug doxorubicin against human breast and colon cancer cell lines (Abdel-Kader et al., 2016).
- Cytotoxic Activities : New thiophene derivatives, including those derived from 2-(Phenylamino)-2-thioxoacetamide, have been evaluated for their cytotoxicity against human cancer cell lines HepG2 and MCF-7, showing promising results (Mehdhar et al., 2022).
Pharmacological Properties
- Histamine H1 Receptor Antagonists : Derivatives of 2-(Phenylamino)-2-thioxoacetamide have been tested for their H1-antagonistic activity, showing potential as antihistamines (Walczyński et al., 1999).
- Glutaminase Inhibitors in Cancer Therapy : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, based on 2-(Phenylamino)-2-thioxoacetamide, have been synthesized as potent inhibitors of kidney-type glutaminase, indicating their potential in cancer therapy (Shukla et al., 2012).
Chemical and Structural Studies
- Acidity Constants and Structure Analysis : The acidity constants and structures of 2-(Phenylamino)-2-thioxoacetamide derivatives have been determined, contributing to the understanding of their chemical behavior (Duran & Canbaz, 2013).
- Synthetic Routes for Thiazolo[3,2-a]pyrimidinones : 2-(Phenylamino)-2-thioxoacetamide has been used as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing its utility in complex chemical syntheses (Janardhan et al., 2014).
properties
IUPAC Name |
2-anilino-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZFBJIZFIIAKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388212 | |
Record name | 2-(phenylamino)-2-thioxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90345-46-3 | |
Record name | 2-(phenylamino)-2-thioxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.